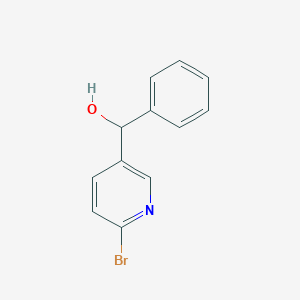

(6-Bromopyridin-3-yl)(phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

(6-bromopyridin-3-yl)-phenylmethanol |

InChI |

InChI=1S/C12H10BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H |

InChI Key |

JKTXMODFOWDBQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)O |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformative Chemistry of 6 Bromopyridin 3 Yl Phenyl Methanol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group in (6-Bromopyridin-3-yl)(phenyl)methanol is a key site for synthetic modification. It readily undergoes derivatization and oxidation, reactions characteristic of secondary benzylic alcohols.

The hydroxyl group can be converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. For secondary benzylic alcohols such as this compound, asymmetric esterification can be employed for kinetic resolution, allowing for the separation of enantiomers. clockss.org For instance, using an anhydride (B1165640) like pyridine-3-carboxylic anhydride (3-PCA) in the presence of a chiral acyl-transfer catalyst can produce optically active esters with high enantiomeric excess. clockss.orgelsevierpure.com

Etherification: The formation of an ether from the alcohol functionality is another common transformation. This can be achieved under various conditions, including the Williamson ether synthesis which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. A milder, neutral method suitable for complex molecules involves using 2-benzyloxypyridine, which, upon activation with methyl triflate, serves as an efficient benzyl (B1604629) transfer reagent to form benzyl ethers. d-nb.inforesearchgate.net

Table 1: Representative Conditions for Esterification and Etherification

| Transformation | Reagents | Catalyst/Base | Solvent | Typical Product |

|---|---|---|---|---|

| Esterification | Carboxylic Acid Anhydride (e.g., Acetic Anhydride) | Pyridine (B92270) or DMAP | Dichloromethane (B109758) (DCM) | (6-Bromopyridin-3-yl)(phenyl)methyl acetate (B1210297) |

| Asymmetric Esterification clockss.orgelsevierpure.com | Pyridine-3-carboxylic anhydride (3-PCA), Achiral Carboxylic Acid | Chiral Acyl-Transfer Catalyst (e.g., (+)-Benzotetramisole) | Toluene | Chiral Carboxylic Ester |

| Williamson Ether Synthesis | Alkyl Halide (e.g., Methyl Iodide) | Strong Base (e.g., NaH) | Tetrahydrofuran (B95107) (THF) | (6-Bromo-3-(methoxy(phenyl)methyl)pyridine) |

| Neutral Etherification d-nb.inforesearchgate.net | 2-Benzyloxypyridine, Methyl Triflate | Magnesium Oxide | Toluene or Trifluorotoluene | (3-(Benzyloxy(phenyl)methyl)-6-bromopyridine) |

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, (6-bromopyridin-3-yl)(phenyl)methanone. A variety of standard oxidizing agents can accomplish this transformation without affecting the bromo-pyridine moiety. The choice of reagent depends on the desired reaction conditions, such as temperature and sensitivity to acid or base. For benzylic alcohols, oxidation can sometimes yield a mixture of the expected aldehyde (or ketone) and a methyl ester if methanol (B129727) is present. rsc.org

Table 2: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent/System | Name | Typical Conditions |

|---|---|---|

| PCC (Pyridinium chlorochromate) | Corey-Suggs Oxidation | Dichloromethane (DCM), Room Temperature |

| PDC (Pyridinium dichromate) | Corey-Schmidt Oxidation | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | DCM, Low Temperature (-78 °C to RT) |

| Dess-Martin Periodinane | Dess-Martin Oxidation | DCM, Room Temperature |

Transformations at the Bromine Atom

The bromine atom attached to the pyridine ring is a versatile handle for introducing molecular diversity through a range of substitution and coupling reactions.

Aryl halides can undergo nucleophilic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The bromine at the 6-position is para to the ring nitrogen, a position that is activated towards nucleophilic attack. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orglibretexts.orgnih.gov This pathway allows the displacement of the bromide ion by various nucleophiles.

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Alkoxy-3-(phenyl(hydroxy)methyl)pyridine |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 6-Amino-3-(phenyl(hydroxy)methyl)pyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-3-(phenyl(hydroxy)methyl)pyridine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom serves as an excellent coupling partner. nih.gov Depending on the specific conditions, the acidic proton of the hydroxyl group may need to be protected prior to the coupling reaction to prevent interference with the catalyst or base.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org The reaction requires a palladium catalyst and a base. libretexts.org The choice of catalyst, often a palladium complex with bulky, electron-rich phosphine (B1218219) ligands, is crucial for achieving high yields. organic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex in the presence of a base. wikipedia.org The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper salts in the presence of a base, though copper-free methods have also been developed. wikipedia.orgnih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura wikipedia.orglibretexts.org | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Biaryl or Styrenyl derivative |

| Heck-Mizoroki wikipedia.orgorganic-chemistry.org | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂/P(o-tolyl)₃ | Triethylamine (Et₃N) | DMF, Acetonitrile | Substituted alkene |

| Sonogashira wikipedia.orglibretexts.org | Terminal Alkyne (H-C≡C-R) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N), Diisopropylamine | THF, DMF | Aryl-alkyne |

The conversion of the aryl bromide to an organometallic reagent, such as a Grignard or organolithium species, opens the door to reactions with a vast array of electrophiles. However, a significant challenge is the presence of the acidic hydroxyl proton in the starting material. Both Grignard and organolithium reagents are extremely strong bases and will react with the alcohol preferentially, quenching the reagent. sigmaaldrich.commasterorganicchemistry.com

Therefore, a protection strategy is mandatory. The hydroxyl group must first be converted to a non-acidic protecting group, such as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether) or a tetrahydropyranyl (THP) ether. Once protected, the carbon-bromine bond can be transformed into a carbon-metal bond.

Grignard Reagent Formation: The protected aryl bromide can be reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. sigmaaldrich.comleah4sci.comwikipedia.org

Organolithium Formation: Lithium-halogen exchange is a rapid and efficient method for generating the organolithium species. nih.gov This is typically achieved by treating the protected aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edu

Once formed, these organometallic intermediates can react with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to create new C-C bonds. A final deprotection step removes the protecting group to reveal the hydroxyl functionality.

Table 5: Strategy for Forming and Using Organometallic Intermediates

| Step | Description | Reagent Example | Intermediate/Product |

|---|---|---|---|

| 1. Protection | Convert the acidic alcohol to a stable ether. | TBDMS-Cl, Imidazole | Protected alcohol |

| 2. Metalation | Form the organometallic reagent via halogen-metal exchange. | Mg turnings (for Grignard) wikipedia.org or n-BuLi (for Organolithium) nih.gov | Grignard or Organolithium reagent |

| 3. Electrophilic Quench | React with an electrophile to form a new C-C bond. | Benzaldehyde (B42025) (PhCHO) | Protected diarylmethanol derivative |

| 4. Deprotection | Remove the protecting group to restore the alcohol. | TBAF (for silyl ethers) or aq. HCl (for THP ethers) | Final functionalized alcohol |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound is a key center of reactivity. This nucleophilic and basic site readily participates in coordination with metal ions and in reactions with electrophiles.

While specific studies detailing the coordination chemistry of this compound as a ligand were not found in a comprehensive literature search, its structural features strongly suggest its potential to form coordination complexes with a variety of metal centers. The pyridine nitrogen atom can act as a monodentate ligand.

The coordination ability of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The bromine atom at the 6-position exerts a -I (inductive) effect, withdrawing electron density from the ring and thereby reducing the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. Conversely, the phenylmethanol group at the 3-position has a more complex electronic influence.

In analogous systems, such as those involving tris(2-pyridylmethyl)amine (B178826) (TPA), the pyridine moiety is a fundamental component of versatile polydentate ligands used to coordinate with metals like copper, iron, and zinc. For instance, the related compound tris[(6-bromopyridin-2-yl)methyl]amine has been synthesized to explore its metal-binding properties. This underscores the general utility of bromopyridine derivatives in the construction of complex ligands for catalysis and bioinorganic chemistry models.

The potential of this compound to act as a ligand is significant for applications in catalysis, where the metal complex can facilitate a wide range of organic transformations.

The nucleophilic nitrogen atom of the pyridine ring is susceptible to reactions with electrophiles, leading to quaternization and N-oxidation products.

Quaternization: This reaction involves the alkylation of the pyridine nitrogen, typically with an alkyl halide, to form a pyridinium (B92312) salt. For this compound, this reaction would proceed as follows:

This compound + R-X → [N-Alkyl-(6-bromopyridin-3-yl)(phenyl)methanol]⁺X⁻

N-Oxidation: The pyridine nitrogen can also be oxidized to form an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.

This compound + [O] → this compound N-oxide

The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, and facilitates certain substitution reactions.

C-H Bond Activation Studies in Related Pyridine Systems

Direct C-H bond activation is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials, offering a more atom-economical and environmentally friendly approach to creating new bonds. While specific C-H activation studies involving this compound are not prominent in the literature, research on related pyridine systems provides valuable insights into the potential reactivity of its C-H bonds.

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and ruthenium, are widely used to effect C-H activation. In many instances, a directing group is employed to guide the catalyst to a specific C-H bond, ensuring regioselectivity. The nitrogen atom in the pyridine ring can itself act as a directing group.

Research has demonstrated the ruthenium-catalyzed direct arylation of 2-phenylpyridine (B120327) with aryl bromides, showcasing the activation of an ortho C-H bond on the phenyl ring, directed by the pyridine nitrogen. Similarly, iron complexes have been shown to mediate the C-H activation of pyridines. For example, an iron(I) complex can activate the ortho C-H bond of pyridine at room temperature.

In systems more closely related to the subject compound, studies on the C-H activation of pyridine by rhodium and iridium pincer complexes have shown selective activation at the 2-position. These studies highlight the feasibility of activating C-H bonds adjacent to the nitrogen atom in the pyridine ring. The presence of the bromo and phenylmethanol substituents on the pyridine ring of this compound would undoubtedly influence the regioselectivity and efficiency of any potential C-H activation reaction.

The findings from these related systems suggest that the C-H bonds of the pyridine and phenyl rings in this compound are potential sites for functionalization via transition metal-catalyzed C-H activation, opening avenues for the synthesis of more complex derivatives.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular structure of (6-Bromopyridin-3-yl)(phenyl)methanol.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) in parts per million (ppm) for the protons in this compound are detailed below. The solvent can influence the exact position of the signals, particularly for the hydroxyl proton. elsevierpure.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet (m) | N/A |

| Pyridinyl-H (H-2, H-4, H-5) | 7.50 - 8.50 | Doublet (d), Doublet of doublets (dd) | ~2-8 Hz |

| Methine-H (CH-OH) | ~5.80 | Singlet (s) or Doublet (d) | If coupled to OH, ~3 Hz |

| Hydroxyl-H (OH) | Variable (e.g., 2.0-5.0) | Singlet (s), broad | N/A |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., aromatic, aliphatic). The presence of the bromine atom and the nitrogen atom in the pyridine (B92270) ring, along with the hydroxyl group, significantly influences the chemical shifts of the nearby carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Methine-C (CH-OH) | 70 - 80 |

| Phenyl-C | 125 - 145 |

| Pyridinyl-C | 120 - 155 |

| C-Br (on pyridine ring) | ~140 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the phenyl ring and adjacent protons on the bromopyridine ring, confirming their respective spin systems.

Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the methine proton signal to the methine carbon signal.

A cross-peak between the methine proton and the carbons of the phenyl ring.

Correlations from the methine proton to the C-3 and C-4 carbons of the pyridine ring, definitively linking the three main components of the molecule.

Correlations from the pyridine protons to other carbons within the pyridine ring, confirming their relative positions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₂H₁₀BrNO. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br).

| Ion | Calculated Exact Mass (m/z) |

| [C₁₂H₁₀⁷⁹BrNO + H]⁺ | 263.9968 |

| [C₁₂H₁₀⁸¹BrNO + H]⁺ | 265.9947 |

The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Phenyl & Pyridinyl rings |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Weak | Phenyl & Pyridinyl rings |

| C-O Stretch | 1050 - 1250 | Strong | Secondary Alcohol |

| C-Br Stretch | 500 - 600 | Medium to Strong | Bromo-substituent |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique allows for the determination of the precise three-dimensional coordinates of every atom in the crystal lattice.

The resulting crystal structure would confirm:

Bond Lengths and Angles: Providing exact measurements for all covalent bonds and the angles between them.

Conformation: Revealing the preferred spatial orientation of the phenyl and bromopyridinyl rings relative to each other.

Intermolecular Interactions: Detailing how the molecules pack in the solid state. This would likely include hydrogen bonding involving the alcohol's hydroxyl group (O-H···N or O-H···O interactions) and potentially halogen bonding involving the bromine atom, which are significant forces in directing crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis of this compound, serving the dual purposes of monitoring reaction progress and isolating the final product in high purity. The selection of a specific chromatographic method depends on the scale of the synthesis and the specific requirements of the analysis.

Gas Chromatography (GC) is a powerful analytical technique for the real-time or near-real-time monitoring of organic reactions. For the synthesis of this compound, which is often prepared via a Grignard reaction between a phenylmagnesium halide and 6-bromo-3-pyridinecarboxaldehyde, GC analysis allows chemists to track the consumption of the starting materials and the formation of the desired product.

While specific GC methods for this compound are not extensively detailed in published literature, standard methods for pyridine and related derivatives are well-established, typically employing GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) cdc.gov. The analysis of related, non-brominated isomers like phenyl(pyridin-2-yl)methanol (B192787) and phenyl(pyridin-3-yl)methanol (B1267549) by GC-MS has been documented, confirming the suitability of this technique for this class of compounds nih.govnih.gov.

Due to the presence of a polar hydroxyl (-OH) group, which can lead to poor peak shape and thermal instability, derivatization is a common strategy to improve the GC analysis of alcohols research-solution.comresearchgate.netyoutube.com. The active hydrogen of the methanol (B129727) group is typically replaced with a more stable, less polar group, such as a trimethylsilyl (B98337) (TMS) ether obrnutafaza.hr. This process increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved separation obrnutafaza.hr.

To monitor the reaction, small aliquots are withdrawn from the reaction mixture at timed intervals. These samples are quenched, extracted, and then derivatized before injection into the GC. By comparing the peak areas of the starting materials and the product over time, the reaction's progress and endpoint can be accurately determined. Capillary columns are standard for such analyses, offering high resolution and efficiency cdc.gov.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for Reaction Monitoring

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analyte State | Derivatized (e.g., as TMS ether) |

| Purpose | To monitor the consumption of 6-bromo-3-pyridinecarboxaldehyde and the formation of this compound. |

| Column Type | Capillary Column (e.g., DB-5ms, HP-5ms) |

| Injector Temp. | ~250 °C |

| Oven Program | Initial temp. ~100 °C, ramp to ~280-300 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Sample Prep | Quenching of reaction aliquot, extraction, and derivatization (e.g., silylation). |

Following the completion of the synthesis, column chromatography is the principal method used for the purification of crude this compound from unreacted starting materials, by-products, and other impurities. Flash column chromatography, which uses pressure to speed up the elution process, is particularly common in research settings nih.gov.

The standard stationary phase for this type of purification is silica (B1680970) gel, a polar adsorbent. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is selected based on preliminary analysis by Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the desired compound nih.gov. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed. The polarity of the eluent is carefully optimized to allow the target compound to move down the column at a moderate rate while separating it from more polar and less polar impurities.

In a documented purification of the closely related compound (6-Bromopyridin-3-yl)methanol (B45229), silica gel column chromatography using a 40% ethyl acetate (B1210297) in hexanes (v/v) mixture as the eluent successfully yielded the pure product nih.gov. Similar conditions, with potential adjustments to the solvent ratio, would be applicable for the purification of this compound. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified alcohol.

Table 2: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) nih.gov |

| Mobile Phase (Eluent) | A mixture of Hexanes and Ethyl Acetate (EtOAc). A gradient or isocratic elution can be used, with a typical starting point being a low to moderate polarity mixture (e.g., 10-40% EtOAc in Hexanes). The exact ratio is determined by TLC analysis. |

| Sample Loading | The crude product can be dissolved in a minimal amount of the eluent or a stronger solvent like dichloromethane (B109758) and loaded onto the column ("wet loading"), or adsorbed onto a small amount of silica gel which is then added to the top of the column ("dry loading") nih.gov. |

| Elution | Fractions are collected and analyzed by TLC to determine their composition. |

| Outcome | Isolation of this compound with high purity. |

V. Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of diaryl- and aryl-heteroarylmethanols like (6-Bromopyridin-3-yl)(phenyl)methanol is commonly achieved through the nucleophilic addition of an organometallic reagent to an aldehyde. A highly plausible and widely used method for synthesizing the title compound is the Grignard reaction.

This transformation would involve the reaction of 6-bromo-3-pyridinecarboxaldehyde with a phenyl Grignard reagent, such as phenylmagnesium bromide. The proposed mechanism proceeds as follows:

Formation of the Grignard Reagent: Bromobenzene (B47551) is reacted with magnesium metal in an aprotic solvent, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), to form phenylmagnesium bromide.

Nucleophilic Attack: The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 6-bromo-3-pyridinecarboxaldehyde. This step forms a tetrahedral magnesium alkoxide intermediate.

Protonation/Workup: The reaction mixture is treated with a mild acid, such as aqueous ammonium (B1175870) chloride, to protonate the alkoxide, yielding the final product, this compound.

This synthetic strategy is a cornerstone of organic synthesis for C-C bond formation and has been successfully employed for structurally similar molecules. For instance, the synthesis of Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol was achieved using phenylmagnesium bromide and the corresponding pyrazole-4-carbaldehyde, highlighting the reliability of this method for creating complex alcohol functionalities on heterocyclic scaffolds. mdpi.com

Computational Chemistry Approaches

Computational chemistry offers profound insights into molecular properties that are often difficult to probe experimentally. Through various theoretical models, it is possible to predict the electronic structure, reactivity, and thermodynamic stability of this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By applying DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), one can determine the molecule's optimized geometry, frontier molecular orbitals (FMOs), and various reactivity descriptors.

For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

Studies on analogous 6-arylated-pyridin-3-yl methanol (B129727) derivatives have shown that the HOMO is typically localized on the more electron-rich aryl moiety, while the LUMO is distributed across the pyridine (B92270) ring. researchgate.net This distribution suggests that the pyridine ring acts as the primary electron-accepting part of the molecule, while the phenyl ring attached to the carbinol carbon would likely contribute significantly to the HOMO. The bromine atom, being electronegative, would influence the electron distribution and reactivity of the pyridine ring.

Below is an interactive table presenting hypothetical but realistic DFT-calculated parameters for this compound, based on data from similar compounds. researchgate.net

| Parameter | Hypothetical Value | Significance |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. |

| Hardness (η) | 2.35 eV | (ELUMO - EHOMO) / 2; resistance to change in electron distribution. |

| Softness (S) | 0.43 eV-1 | 1 / (2η); measure of the molecule's polarizability. |

| Electronegativity (χ) | 3.85 eV | -(EHOMO + ELUMO) / 2; ability to attract electrons. |

| Dipole Moment (μ) | 2.5 D | Measure of the overall polarity of the molecule. |

These values are illustrative and derived from computational studies on analogous molecular systems.

Quantum chemical modeling is essential for mapping the energetic landscape of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the transition state structure and its associated activation energy (Ea), the reaction mechanism can be understood in detail.

A relevant reaction for this compound is its oxidation to the corresponding ketone, (6-bromopyridin-3-yl)(phenyl)methanone. This transformation is a fundamental process in organic synthesis. Using quantum chemical methods, one could model this reaction pathway, for example, using a chromium-based oxidant. The calculations would reveal the geometry of the transition state, showing the bond-breaking and bond-forming processes occurring simultaneously. The computed activation energy would provide a quantitative measure of the reaction's feasibility. Such modeling has been instrumental in understanding complex enzymatic and organometallic reactions.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a molecule to characterize chemical bonds. AIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which lie on the path of maximum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the interaction.

For this compound, AIM analysis would be used to:

Characterize Covalent Bonds: The C-C, C-H, C-N, C-O, and C-Br bonds would exhibit high ρ and negative ∇²ρ values at their BCPs, characteristic of shared (covalent) interactions.

Identify Non-Covalent Interactions: Potential weak intramolecular interactions, such as a hydrogen bond between the hydroxyl hydrogen and the pyridine nitrogen, could be identified. Such an interaction would be characterized by a low ρ value and a positive ∇²ρ value at the BCP, indicative of a closed-shell (electrostatic) interaction.

Kinetic Studies of Key Reactions

Kinetic studies provide experimental data on reaction rates and the factors that influence them, offering a powerful tool for validating proposed reaction mechanisms.

The rate of a reaction involving this compound, such as its oxidation, can be determined by monitoring the change in concentration of the reactant or product over time. A key technique for elucidating the mechanism, particularly the rate-determining step, is the measurement of the kinetic isotope effect (KIE).

The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope (k_heavy) at a specific atomic position. A primary KIE (typically > 2) is observed when a bond to the isotope is broken in the rate-determining step.

For the oxidation of this compound, two key positions could be isotopically labeled:

The hydrogen on the carbinol carbon (C-H ).

The hydrogen of the hydroxyl group (O-H ).

By synthesizing deuterated analogues, [this compound-α-d] and [this compound-O-d], and measuring their oxidation rates relative to the non-deuterated compound, the mechanism can be probed.

A significant KIE upon C-D substitution (kCH/kCD > 2) would indicate that the C-H bond is cleaved in the rate-determining step.

A significant KIE upon O-D substitution (kOH/kOD > 2) would suggest that the O-H bond is broken in the rate-determining step.

The absence of a primary KIE at one of these positions would suggest that the corresponding bond cleavage occurs in a fast step before or after the rate-determining step.

The table below presents hypothetical KIE data for an oxidation reaction to illustrate how such results are interpreted.

| Reactant | Rate Constant | KIE (kH/kD) | Mechanistic Implication |

| This compound | kH | - | Reference rate. |

| This compound-α-d | kCD | 6.5 | C-H bond cleavage is the rate-determining step. |

| This compound-O-d | kOD | 1.2 | O-H bond cleavage is not the rate-determining step. |

These values are illustrative and represent typical outcomes for alcohol oxidation where C-H bond cleavage is rate-limiting.

Vi. Academic Applications and Research Utility of 6 Bromopyridin 3 Yl Phenyl Methanol

Role as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups—a bromo substituent and a hydroxyl group—on the pyridylphenylmethanol framework makes (6-Bromopyridin-3-yl)(phenyl)methanol a highly valuable and versatile intermediate in organic synthesis. These functional groups serve as handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

The presence of a bromine atom on the pyridine (B92270) ring allows for its participation in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netmdpi.commdpi.comuwindsor.caresearchgate.net This powerful carbon-carbon bond-forming strategy enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring. The hydroxyl group can be readily oxidized to a ketone or converted to other functional groups, further expanding the synthetic possibilities. These transformations pave the way for the synthesis of a diverse array of advanced organic molecules with potential applications in medicinal chemistry and agrochemical research.

| Type of Advanced Molecule | Synthetic Strategy | Potential Application |

| Biaryl and Heterobiaryl Compounds | Suzuki-Miyaura coupling of the bromo group with various boronic acids. mdpi.commdpi.com | Pharmaceutical scaffolds, organic electronics |

| Chiral Amines and Ethers | Nucleophilic substitution or etherification at the hydroxyl group. | Chiral ligands, bioactive molecules |

| Ketone Derivatives | Oxidation of the secondary alcohol. | Intermediates for further functionalization |

| Poly-substituted Pyridines | Sequential cross-coupling and functional group manipulation. | Complex ligands, functional materials |

This table illustrates the potential synthetic pathways from this compound to advanced organic molecules.

Heterocyclic compounds are of paramount importance in chemistry, forming the core of many pharmaceuticals and functional materials. researchgate.net this compound serves as an excellent building block for the construction of more complex, fused heterocyclic systems. researchgate.netrsc.orgrsc.orgresearchgate.net The inherent reactivity of the bromo and hydroxyl groups can be exploited in intramolecular cyclization reactions or in multicomponent reactions to generate novel polycyclic heteroaromatic compounds. For instance, the bromine can undergo an intramolecular Heck reaction with a suitably placed alkene, or the hydroxyl group can participate in a Pictet-Spengler type reaction to form new rings.

| Heterocyclic System | Synthetic Approach | Significance |

| Furopyridines | Intramolecular cyclization via etherification. researchgate.net | Biologically active motifs |

| Pyridopyrimidines | Multi-component reaction involving the pyridine nitrogen. rsc.org | Potential enzyme inhibitors |

| Thienopyridines | Cross-coupling followed by cyclization. | Electronic materials |

| Indolizine Derivatives | Intramolecular quaternization and cyclization. | Fluorescent probes |

This table provides examples of heterocyclic systems that could be synthesized using this compound as a starting material.

Exploration in Material Science Research

The conjugated system arising from the pyridine and phenyl rings in this compound suggests its potential utility in the field of material science. Molecules with similar structural motifs are known to exhibit interesting photophysical properties and have been investigated for applications in organic electronics. researchgate.netnih.govnih.gov Specifically, this compound can serve as a building block for larger, more extended π-conjugated systems, which are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a convenient point for polymerization or for the attachment of other chromophoric units through cross-coupling reactions.

| Material Application | Role of this compound | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or host materials. google.comelsevierpure.com | Tunable electronic properties, potential for high quantum efficiency. |

| Organic Photovoltaics (OPVs) | Monomer for donor or acceptor polymers. | Broad absorption spectra, good charge transport. |

| Organic Field-Effect Transistors (OFETs) | Precursor for semiconducting small molecules or polymers. | High charge carrier mobility. |

| Fluorescent Sensors | Core structure for chemosensors. | Sensitivity and selectivity to specific analytes. |

This table outlines potential applications of this compound derivatives in material science.

Applications in Coordination Chemistry as a Ligand

The presence of both a pyridine nitrogen atom and a hydroxyl oxygen atom allows this compound to function as a potential chelating ligand in coordination chemistry. acs.orgnih.gov Pyridine-based ligands are ubiquitous in the field due to their ability to form stable complexes with a wide variety of metal ions. acs.orgresearchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the adjacent hydroxyl group can also bind, leading to the formation of a stable five-membered chelate ring. This bidentate coordination mode can influence the geometry and reactivity of the resulting metal complex. Such complexes have potential applications in catalysis, magnetism, and as models for biological systems. nih.govmdpi.com Methanol (B129727) itself and its derivatives are known to act as ligands for various metal cations. quora.com

| Metal Ion | Potential Coordination Mode | Potential Application of Complex |

| Palladium(II) | Bidentate (N, O) | Catalyst for cross-coupling reactions. cmu.edu |

| Copper(II) | Bidentate (N, O) or bridging | Magnetic materials, bioinorganic models. |

| Ruthenium(II) | Bidentate (N, O) | Homogeneous catalysis, photoredox catalysis. acs.org |

| Zinc(II) | Bidentate (N, O) | Fluorescent materials, Lewis acid catalysis. |

This table summarizes the potential of this compound to act as a ligand for various metal ions and the potential applications of the resulting complexes.

Vii. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign synthetic methods is a paramount theme in modern chemistry. For (6-Bromopyridin-3-yl)(phenyl)methanol and its derivatives, future efforts will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the pyridine (B92270) ring is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnobelprize.org Future research could optimize the coupling of 6-bromo-3-formylpyridine with phenylboronic acid, followed by a reduction step. The development of catalysts that are highly active and reusable, potentially based on palladium nanoparticles or supported catalysts, would enhance the sustainability of this approach. core.ac.uk The use of aqueous solvent systems for such coupling reactions is a promising avenue for "green" chemistry. researchgate.net

Catalytic Asymmetric Reduction: A primary route to chiral this compound involves the asymmetric reduction of the corresponding ketone, (6-bromopyridin-3-yl)(phenyl)methanone. Future investigations will likely focus on developing more efficient and selective catalysts for this transformation, including novel chiral organocatalysts or transition-metal complexes.

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its intermediates.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Suzuki-Miyaura Coupling | High yields, functional group tolerance | Development of reusable catalysts, use of green solvents like water. core.ac.ukresearchgate.net |

| Asymmetric Ketone Reduction | Direct access to enantiomerically pure forms | Design of novel chiral catalysts with high enantioselectivity. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control | Reactor design and optimization of reaction parameters. |

Investigation of New Reactivity Patterns and Transformations

The dual functionality of this compound—a reactive aryl bromide and a secondary alcohol—opens the door to a wide array of chemical transformations. While its use as an intermediate is established, a deeper understanding of its reactivity could unveil novel applications. chemimpex.com

Future research is expected to explore:

Diverse Cross-Coupling Reactions: Beyond Suzuki coupling, the C-Br bond can participate in other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination. nobelprize.org A systematic investigation of these reactions would significantly expand the library of accessible derivatives.

Derivatization of the Hydroxyl Group: The secondary alcohol moiety can be transformed into a variety of other functional groups. Esterification, etherification, or conversion to an azide (B81097) or amine would yield a new set of intermediates for further chemical exploration.

Intramolecular Cyclization Reactions: For appropriately substituted derivatives, intramolecular cyclization reactions could be triggered, leading to the formation of novel heterocyclic scaffolds with potential biological activity.

The following table summarizes potential transformations:

| Reactive Site | Reaction Type | Potential Products |

| C-Br Bond | Suzuki-Miyaura Coupling | Aryl-substituted pyridine derivatives. mdpi.com |

| C-Br Bond | Sonogashira Coupling | Alkynyl-substituted pyridine derivatives. nobelprize.org |

| C-Br Bond | Buchwald-Hartwig Amination | Amino-substituted pyridine derivatives. |

| Hydroxyl Group | Esterification / Etherification | Esters and ethers with diverse functionalities. |

Exploration of Chiral Analogues and Asymmetric Synthesis

The chirality of this compound is a critical feature, as the biological activity of chiral molecules often resides in a single enantiomer. The development of methods for the asymmetric synthesis of this compound and its analogues is a significant research frontier. nih.govrsc.org

Emerging research avenues in this area include:

Development of Novel Chiral Ligands: The success of catalytic asymmetric synthesis heavily relies on the design of effective chiral ligands. rsc.org Future work will likely involve the synthesis and screening of new classes of ligands for the asymmetric reduction of the precursor ketone or for other enantioselective transformations.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure alcohols. researchgate.net The use of lipases for the kinetic resolution of racemic this compound could be a viable and sustainable approach.

Synthesis of Axially Chiral Analogues: The principles of asymmetric catalysis can be extended to create more complex chiral structures, such as N-C axially chiral compounds, which are of growing interest in medicinal chemistry. mdpi.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. nih.gov For this compound, computational modeling can provide valuable insights that guide experimental work.

Future computational studies are likely to focus on:

Reaction Mechanism Elucidation: DFT calculations can be employed to model the transition states and reaction pathways of key synthetic steps, such as the Suzuki-Miyaura coupling or asymmetric reduction. nih.gov This understanding can aid in the optimization of reaction conditions and catalyst design.

Prediction of Physicochemical Properties: Computational methods can predict various properties of novel derivatives, including their electronic structure, reactivity indices (e.g., HOMO-LUMO gap), and spectroscopic signatures. mdpi.comresearchgate.netnih.govnih.govresearchgate.net

Virtual Screening and Drug Design: For derivatives with potential biological activity, computational docking studies can predict their binding affinity to specific protein targets, thereby accelerating the drug discovery process.

A summary of computational approaches and their applications is provided in the table below:

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of transition states and reaction energetics. nih.gov |

| DFT / TD-DFT | Prediction of properties | Calculation of electronic structure, HOMO-LUMO energies, and UV-Vis spectra. researchgate.net |

| Molecular Docking | Virtual screening | Prediction of binding modes and affinities to biological targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.